2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves multiple steps. One of the key steps includes the reaction of 4-butoxybenzalcyanoacetic ester with cyanothioacetamide, which yields 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Butoxyphenyl)-N-hydroxyacetamide: Used in dye-sensitized solar cells.
2-(4-Butoxyphenyl)acetamide: Known for its use as an impurity reference material in pharmaceutical testing.
Uniqueness
What sets 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide apart is its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a butoxyphenyl group, a pentaazatricyclo structure, and a chlorophenyl acetamide moiety provides distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29ClN6O2S |
---|---|
Molecular Weight |
513.1 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H29ClN6O2S/c1-2-3-14-34-20-10-4-17(5-11-20)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-19-8-6-18(26)7-9-19/h4-13,21-22,24,28,30H,2-3,14-16H2,1H3,(H,27,33) |
InChI Key |
ATHMIADIPVZQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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